Dalfopristin (mesylate)
Description
Chemical Class and Subclassification of Dalfopristin (B1669780) (Mesylate) within the Streptogramin Family
Dalfopristin is classified as a streptogramin antibiotic. wikipedia.orgrxlist.compatsnap.com The streptogramins are a class of antibiotics produced naturally by various species of Streptomyces. aafp.orgtargetmol.com This class is divided into two distinct groups: type A and type B streptogramins, which are structurally different but act synergistically. rxlist.comtargetmol.comnih.gov
Dalfopristin is a member of the type A streptogramin group. rxlist.comaafp.orgtargetmol.com It is a semi-synthetic derivative of Pristinamycin (B1678112) IIA, a natural antibiotic also known as Virginiamycin M or Ostreogrycin A. wikipedia.orgnewdrugapprovals.orgagscientific.comchemicalbook.com Structurally, dalfopristin is also categorized as a macrolide, specifically a macrolide lactam, characterized by a large cyclic polyketide structure containing both cyclic amide and ester groups. chemicalbook.comnih.govdrugbank.com It is most commonly used in a fixed 70:30 ratio with quinupristin (B39894), a type B streptogramin, to achieve a potent bactericidal effect. wikipedia.orgaafp.org
Structural Features of Dalfopristin (Mesylate) Relevant to Biological Activity and Chemical Synthesis
Dalfopristin is derived from its natural precursor, pristinamycin IIA, through targeted chemical modifications. wikipedia.orgnih.gov The key structural change involves a stereoselective Michael-type addition of 2-diethylaminoethanethiol to the dehydroproline ring of pristinamycin IIA, followed by oxidation of the resulting sulfide (B99878) to a sulfone. wikipedia.orgnewdrugapprovals.orgvulcanchem.com This modification reduces the double bond within the pyrroline (B1223166) ring and attaches a [2-(diethylamino)ethyl]sulfonyl group at the 26R position. chemicalbook.comnih.gov These alterations result in a more hydrophobic compound that also contains a readily ionizable tertiary amino group, which facilitates the formation of salts, such as the mesylate salt, to improve solubility. wikipedia.orgnewdrugapprovals.orgagscientific.com
Table 1: Chemical Properties of Dalfopristin and its Mesylate Salt
| Property | Dalfopristin (Free Base) | Dalfopristin Mesylate |
| Chemical Formula | C₃₄H₅₀N₄O₉S wikipedia.org | C₃₅H₅₄N₄O₁₂S₂ scbt.com |
| Molecular Weight | 690.85 g/mol wikipedia.org | 787.0 g/mol agscientific.comscbt.com |
| Appearance | White to yellow solid medchemexpress.com | White solid newdrugapprovals.org |
| Melting Point | ~150°C newdrugapprovals.org | Not specified |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol agscientific.com | Soluble in DMSO, DMF, Ethanol, Methanol agscientific.com |
This table presents key chemical data for Dalfopristin and its mesylate salt based on available research.
The complex structure of dalfopristin contains multiple chiral centers, which are atoms bonded to different groups in a spatial arrangement that is not superimposable on its mirror image. numberanalytics.comutexas.edu The specific three-dimensional arrangement, or stereochemistry, of these centers is crucial for the molecule's biological activity. The defined stereochemistry of dalfopristin is indicated in its systematic IUPAC name: (3R,4R,5E,10E,12E,14S,26R,26aS)-26-[[2-(diethylamino)ethyl]sulfonyl]-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-3-isopropyl-4,12-dimethyl-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c] wikipedia.orgrxlist.comwikipedia.orgmedkoo.com-dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone. newdrugapprovals.org
The stereochemistry of the majority of the chiral centers is inherited from the natural precursor, pristinamycin IIA. The critical chiral center at position 26R is established during the semi-synthetic process. chemicalbook.comnih.gov The synthesis employs a stereoselective Michael-type addition, a reaction designed to favor the formation of one specific stereoisomer over others, thus ensuring the correct configuration at this position for optimal biological function. wikipedia.orgnewdrugapprovals.orgvulcanchem.com
The biological activity of dalfopristin stems from the precise arrangement of its various functional groups, which enables it to bind to its molecular target, the 50S subunit of the bacterial ribosome. patsnap.comwikipedia.orgvulcanchem.com Dalfopristin specifically targets the peptidyl transferase center of the ribosome, where it inhibits the early phase of protein synthesis. patsnap.comnih.govdrugbank.comvulcanchem.com
Key functional groups and their roles include:
Macrolactone Ring: The large cyclic ester and amide structure forms the core scaffold of the molecule, positioning other functional groups for optimal interaction with the ribosome.
Sulfone Group: This group, introduced during synthesis, is a key modification from the natural precursor and contributes to the binding affinity. wikipedia.orgnih.gov
Diethylaminoethyl Group: This side chain provides a site for protonation and salt formation (e.g., mesylate), which enhances water solubility. wikipedia.orgnewdrugapprovals.org
Hydroxyl, Ketone, and Amide Groups: These polar functional groups distributed across the macrolactone ring are critical for forming hydrogen bonds and other interactions within the ribosomal binding pocket.
1,3-Oxazole Ring: This heterocyclic moiety is a common feature in streptogramin A antibiotics and is integral to the molecule's interaction with the ribosome. chemicalbook.comnih.gov
The binding of dalfopristin induces a conformational change in the ribosome. wikipedia.orgvulcanchem.com This altered conformation significantly increases the binding affinity for a type B streptogramin, such as quinupristin, leading to a powerful synergistic effect that blocks both early and late stages of protein synthesis. wikipedia.orgnih.govvulcanchem.com
Synthetic Methodologies for Dalfopristin (Mesylate) and Precursors
Dalfopristin is a semi-synthetic antibiotic, meaning it is synthesized from a naturally occurring precursor rather than entirely from simple starting materials. wikipedia.orgnih.gov
The primary precursor for the industrial synthesis of dalfopristin is Pristinamycin IIA (also known as ostreogrycin A), which is isolated from fermentation cultures of Streptomyces pristinaespiralis. aafp.orgwikipedia.orgnih.gov
The synthesis proceeds through a key intermediate. After the initial Michael addition of 2-diethylaminoethanethiol to pristinamycin IIA, a thiol adduct intermediate is formed. wikipedia.orgnewdrugapprovals.org This intermediate is then oxidized to yield the final dalfopristin molecule.
While dalfopristin itself is produced semi-synthetically, research into the broader streptogramin class includes the development of modular, total synthesis strategies. acs.orgnih.gov These approaches build the complex macrolide structure from simpler chemical building blocks, which could enable the creation of novel analogues with improved properties that are not accessible through semi-synthesis. acs.orgnih.gov
The key to the successful synthesis of dalfopristin is the control of stereochemistry at the newly formed chiral center. This is achieved through a stereoselective Michael-type addition reaction. wikipedia.orgnewdrugapprovals.orgvulcanchem.com This reaction adds the sulfur-containing nucleophile (2-diethylaminoethanethiol) across the conjugated double bond in the dehydroproline ring of pristinamycin IIA. wikipedia.orgnewdrugapprovals.org The specific reaction conditions are chosen to ensure that the addition occurs with high selectivity, producing the desired (R)-configuration at position 26. chemicalbook.comnih.gov
Following this stereoselective addition, the sulfide intermediate is oxidized to the final sulfone. wikipedia.orgagscientific.comchemicalbook.com While initial methods used reagents like sodium periodate (B1199274) with ruthenium dioxide, large-scale production was improved by using hydrogen peroxide with sodium tungstate (B81510) in a two-phase system, which provides a better yield. wikipedia.orgvulcanchem.com
Table 2: Key Synthetic Steps for Dalfopristin
| Step | Reaction Type | Reactants | Product | Purpose |
| 1 | Michael Addition | Pristinamycin IIA, 2-diethylaminoethanethiol | Thiol Adduct Intermediate | Attaches the side chain and establishes the crucial stereochemistry at position 26. wikipedia.orgnewdrugapprovals.orgvulcanchem.com |
| 2 | Oxidation | Thiol Adduct Intermediate, Hydrogen Peroxide, Sodium Tungstate | Dalfopristin | Converts the sulfide to a sulfone to complete the synthesis of the active molecule. wikipedia.orgvulcanchem.com |
This table summarizes the main stages in the semi-synthesis of Dalfopristin from its natural precursor.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H50N4O9S |
|---|---|
Molecular Weight |
690.8 g/mol |
IUPAC Name |
(6R,10R,11R,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone |
InChI |
InChI=1S/C34H50N4O9S/c1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/t24-,25-,28-,31?,32-/m1/s1 |
InChI Key |
SUYRLXYYZQTJHF-BSLWIHDQSA-N |
Isomeric SMILES |
CCN(CC)CCS(=O)(=O)[C@@H]1CCN2C1C(=O)O[C@@H]([C@@H](C=CC(=O)NCC=CC(=C[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C |
Canonical SMILES |
CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C |
Origin of Product |
United States |
Chemical Structure and Synthesis of Dalfopristin Mesylate
Chemical Stability and Degradation Pathways of Dalfopristin (Mesylate) Under Research Conditions
The chemical stability of dalfopristin mesylate is a critical factor in research settings, as it can influence the accuracy and reproducibility of experimental results. Studies have shown that dalfopristin is susceptible to degradation under various conditions, particularly temperature. The primary degradation pathway for dalfopristin is hydrolysis, which results in the formation of an active metabolite. mims.comdrugbank.com
The stability of dalfopristin is significantly affected by temperature. Research on the degradation kinetics of dalfopristin in a supplemented Mueller-Hinton broth (SMHB) revealed a considerable decrease in stability as the temperature increased. asm.orgnih.gov The compound is also noted to be unstable in agar (B569324), which can impact the results of antibiotic susceptibility testing if not accounted for. asm.org Furthermore, storage temperature, even at 4°C, can be detrimental to the potency of the drug over time, highlighting the need for rigid quality assurance for diagnostic reagents. nih.gov
The half-life of dalfopristin has been determined under specific research conditions, providing valuable data for experimental design.
Table 2: Degradation Half-Life of Dalfopristin Under Different Temperatures
| Temperature | Medium | Half-Life (Mean ± SD) | Reference |
|---|---|---|---|
| Room Temperature | Supplemented Mueller-Hinton Broth (SMHB) | 40 ± 3 hours | asm.orgnih.gov |
Another study assessing the stability of the quinupristin (B39894)/dalfopristin combination in susceptibility testing media also reported a progressive loss of dalfopristin activity over 72 hours at 35°C. nih.gov This underscores the importance of using freshly prepared solutions for in vitro research to ensure accurate concentration and activity. The presence of the microorganism being tested did not appear to affect the stability results in these assays. nih.gov General factors that can influence the stability of chemical compounds in solution include pH and exposure to light, which should also be considered when preparing and storing dalfopristin solutions for research purposes. frontiersin.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Dalfopristin |
| Dalfopristin mesylate |
| Quinupristin |
| Pristinamycin (B1678112) IIa |
| Acetonitrile |
Molecular Mechanism of Action of Dalfopristin Mesylate
Detailed Analysis of Dalfopristin (B1669780) (Mesylate) Binding Site Interactions on the Bacterial Ribosome
Dalfopristin specifically targets the 50S subunit of the bacterial ribosome, a large ribonucleoprotein complex. patsnap.comaafp.orgwikipedia.org Its binding site is located within the peptidyl transferase center (PTC), a critical region responsible for catalyzing the formation of peptide bonds between amino acids. patsnap.comresearchgate.netnih.gov
Dalfopristin's interaction with the ribosome is primarily with the 23S ribosomal RNA (rRNA), a key structural and catalytic component of the 50S subunit. researchgate.netnih.govtoku-e.com Structural studies have identified specific nucleotides within the 23S rRNA that are crucial for dalfopristin binding. These include nucleotides in domain V, such as A2058, G2061, A2062, and A2451. asm.orgfrontiersin.org The macrolactone ring of dalfopristin engages in hydrophobic interactions, stacking against the bases of G2061 and A2451. asm.org Hydrogen bonds are also formed between dalfopristin and the rRNA, for instance, with the exocyclic amino group of G2061 and the nonbridging phosphate (B84403) oxygen of G2505. asm.org
The binding of dalfopristin induces a conformational change in the ribosome, which is a key aspect of its synergistic action with quinupristin (B39894). researchgate.netwikipedia.org This conformational shift, particularly involving nucleotide A2062, enhances the binding affinity of quinupristin to its adjacent site by approximately 100-fold. researchgate.netdrugbank.comdrugbank.com While dalfopristin's primary interactions are with rRNA, some studies suggest that ribosomal proteins, such as L22, may also play a role, particularly in the context of resistance development. nih.gov
Table 1: Key Ribosomal RNA Interactions with Dalfopristin
| Interacting rRNA Nucleotide (E. coli numbering) | Type of Interaction | Consequence of Interaction |
| G2061 | Hydrophobic stacking, Hydrogen bond | Stabilizes dalfopristin binding. |
| A2062 | Stacking interactions | Undergoes conformational change, enhancing quinupristin binding. researchgate.netasm.orgfrontiersin.org |
| A2451 | Hydrophobic stacking | Stabilizes dalfopristin binding. |
| G2505 | Hydrogen bond | Contributes to the stability of the dalfopristin-ribosome complex. |
| U2585 | Conformational transition | Leads to a stable, non-productive orientation of this universally conserved nucleotide. nih.gov |
High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided detailed insights into the binding of dalfopristin to the ribosome. nih.govasm.orgescholarship.org These studies have visualized the precise location of dalfopristin within the peptidyl transferase center, spanning both the A- and P-sites. researchgate.netfrontiersin.org
Crystal structures of the 50S ribosomal subunit from organisms like Deinococcus radiodurans and Haloarcula marismortui in complex with dalfopristin (often in combination with quinupristin) have been determined. nih.govasm.org These structures reveal that dalfopristin binds in a hydrophobic pocket at the entrance of the ribosomal exit tunnel. asm.org The binding of dalfopristin induces significant conformational changes in the PTC, most notably the flipping of the universally conserved nucleotide U2585 into a non-productive state. nih.gov This structural rearrangement is believed to be a key factor in the prolonged inhibitory activity of streptogramin A antibiotics. nih.gov
Computational modeling, including molecular dynamics (MD) simulations, has been employed to further understand the binding dynamics and allosteric effects of dalfopristin on the ribosome. oup.com These models can simulate the conformational changes observed in structural studies and provide insights into the energetic contributions of individual interactions. oup.com
Simulations have supported the observation that dalfopristin binding induces a conformational change in the ribosome that allosterically enhances the binding of quinupristin. wikipedia.orgnewdrugapprovals.org Computational approaches can also help to predict the effects of mutations on drug binding, which is valuable for understanding resistance mechanisms. For instance, modeling can show how alterations in ribosomal RNA or proteins might disrupt the binding of dalfopristin, leading to reduced antibiotic efficacy. oup.com
Structural Biology Studies (e.g., Cryo-EM, X-ray Crystallography) of Dalfopristin (Mesylate)-Ribosome Complexes
Elucidation of Dalfopristin (Mesylate)-Mediated Inhibition of Bacterial Protein Synthesis
Dalfopristin's binding to the ribosome directly interferes with the process of protein synthesis, ultimately leading to the inhibition of bacterial growth or cell death. patsnap.comwikipedia.org
Dalfopristin inhibits the early phase of protein synthesis. drugbank.comnih.govdrugbank.com Its binding to the peptidyl transferase center interferes with several key steps in translation. It directly blocks peptide bond formation by preventing the correct positioning of the aminoacyl-tRNA (the molecule that carries the next amino acid to be added to the growing peptide chain) in the A-site of the ribosome. patsnap.comfrontiersin.org By occupying parts of both the A- and P-sites, dalfopristin effectively hinders the binding of tRNA substrates. researchgate.netnih.gov This steric hindrance prevents the peptidyl transferase reaction from occurring. nih.gov
Furthermore, dalfopristin has been shown to inhibit the elongation of the peptide chain. aafp.orgtoku-e.com Even if a few peptide bonds are formed, the presence of dalfopristin prevents further extension of the nascent polypeptide. nih.gov In combination with quinupristin, which blocks the later stages of protein synthesis by obstructing the exit tunnel for the newly formed peptide chain, the inhibition of translation is comprehensive and highly effective. drugbank.comwikipedia.orgdrugbank.com
Kinetic studies have provided quantitative data on the inhibitory effects of dalfopristin. While specific kinetic parameters for dalfopristin alone are not extensively detailed in the provided search results, the principles of enzyme kinetics can be applied to understand its inhibitory mechanism. The formation of a peptide bond is a thermodynamically unfavorable process that is kinetically driven by the ribosome. reddit.com Dalfopristin acts as an inhibitor of the peptidyl transferase enzyme activity of the ribosome. patsnap.comtoku-e.combasicmedicalkey.com
Identification of Specific Translational Steps Affected by Dalfopristin (Mesylate)
Comparative with Other Streptogramin Antibiotics (e.g., Quinupristin)
Dalfopristin (a streptogramin A) and Quinupristin (a streptogramin B) are derived from pristinamycin (B1678112) IIA and pristinamycin I, respectively. drugbank.comwikipedia.orgdrugs.comoup.com While each component exhibits moderate bacteriostatic activity individually, their combination results in a potent, synergistic bactericidal effect. patsnap.comresearchgate.netnih.gov This synergy is a hallmark of the quinupristin-dalfopristin combination and is central to its clinical efficacy. patsnap.comdrugbank.com
The primary target for both dalfopristin and quinupristin is the 50S subunit of the bacterial ribosome, the cellular machinery responsible for protein synthesis. patsnap.comwikipedia.orgdrugs.comaafp.org However, they bind to distinct sites and inhibit different phases of this essential process. drugbank.comdrugs.comdrugbank.comfda.gov
Dalfopristin's Role:
Binding Site: Dalfopristin binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, spanning both the A- and P-sites. patsnap.comresearchgate.netnih.gov This region is critical for the formation of peptide bonds.
Mechanism of Inhibition: By binding to the PTC, dalfopristin directly obstructs the attachment of aminoacyl-tRNA to the A-site and hinders peptide bond formation. patsnap.comnih.govtandfonline.com This action effectively halts the early phase of protein synthesis elongation. drugs.comaafp.orgdrugbank.comfda.gov
Quinupristin's Role:
Binding Site: Quinupristin binds to a nearby site within the ribosomal exit tunnel. drugbank.comnih.gov
Mechanism of Inhibition: It interferes with the late phase of protein synthesis by preventing the elongation of the polypeptide chain and causing the premature release of incomplete peptide chains. drugbank.comdrugs.comaafp.orgdrugbank.com
The Synergy Explained:
The synergistic relationship between dalfopristin and quinupristin is a result of a conformational change induced by dalfopristin binding. patsnap.comdrugbank.comwikipedia.org The initial binding of dalfopristin to the ribosome alters its structure in such a way that it increases the binding affinity of quinupristin by approximately 100-fold. drugbank.comresearchgate.netnih.gov This enhanced binding of quinupristin, coupled with dalfopristin's own inhibitory action, leads to a more effective and complete shutdown of protein synthesis than either agent could achieve alone. patsnap.comnih.gov This dual mechanism ultimately results in bacterial cell death, a bactericidal effect, for many susceptible strains. patsnap.comwikipedia.org
The following table summarizes the key differences in the molecular mechanisms of Dalfopristin and Quinupristin:
| Feature | Dalfopristin (Streptogramin A) | Quinupristin (Streptogramin B) |
| Primary Target | 50S ribosomal subunit patsnap.comwikipedia.orgdrugs.com | 50S ribosomal subunit drugbank.comwikipedia.orgdrugs.com |
| Binding Site | Peptidyl transferase center (A- and P-sites) researchgate.netnih.gov | Ribosomal exit tunnel drugbank.comnih.gov |
| Inhibited Phase of Protein Synthesis | Early phase drugs.comaafp.orgdrugbank.comfda.gov | Late phase drugbank.comdrugs.comdrugbank.com |
| Specific Action | Inhibits aminoacyl-tRNA binding and peptide bond formation patsnap.comnih.govtandfonline.com | Prevents polypeptide elongation and causes release of incomplete chains drugbank.comdrugs.comaafp.org |
| Individual Activity | Bacteriostatic patsnap.comoup.com | Bacteriostatic oup.com |
| Combined Activity | Bactericidal (synergistic) patsnap.comwikipedia.orgresearchgate.net | Bactericidal (synergistic) patsnap.comwikipedia.orgresearchgate.net |
Cellular Responses and Global Transcriptomic/Proteomic Signatures Induced by Dalfopristin (Mesylate) Exposure in Model Microorganisms
The exposure of microorganisms to dalfopristin, particularly in combination with quinupristin, triggers a cascade of cellular responses and leaves distinct transcriptomic and proteomic signatures. These changes reflect the cell's attempt to counteract the antibiotic's effects and the ultimate consequences of protein synthesis inhibition.
Cellular Responses:
Inhibition of Virulence Factor Production: Studies on Staphylococcus aureus have shown that subinhibitory concentrations of quinupristin/dalfopristin can significantly reduce the release of various virulence factors. oup.comoup.com This includes toxins like α-hemolysin and protein A. oup.com This anti-toxin activity may be beneficial in treating infections where toxin-mediated pathology is a significant factor. oup.com
Post-Antibiotic Effect (PAE): Quinupristin-dalfopristin exhibits a prolonged PAE, meaning it continues to suppress bacterial growth even after the antibiotic concentration falls below the minimum inhibitory concentration (MIC). aafp.org This effect can last for up to 10 hours for S. aureus. aafp.org
Impact on Cell Viability: At bactericidal concentrations, the combination of dalfopristin and quinupristin leads to a rapid decrease in bacterial viability. nih.gov Even at sub-lethal doses, these antibiotics can attenuate the ability of bacteria like S. aureus to cause host cell death. oup.com In some eukaryotic cell lines, high concentrations of quinupristin/dalfopristin have been shown to induce an inflammatory response, as evidenced by the increased expression of cell adhesion molecules like ICAM-1. nih.gov
Global Transcriptomic and Proteomic Signatures:
While comprehensive transcriptomic data specifically for dalfopristin alone is limited, studies on quinupristin/dalfopristin and other protein synthesis inhibitors provide insights into the expected global changes.
Proteomic Analysis: Proteomic studies on Staphylococcus aureus treated with subinhibitory concentrations of quinupristin/dalfopristin have revealed a dose-dependent reduction in the expression of most exotoxins. oup.com However, the response is not uniform; some exoproteins may show a biphasic response, with induction at lower concentrations and repression at higher concentrations. oup.com In Enterococcus faecium, proteomic analysis of persister cells (a subpopulation of bacteria that survive antibiotic treatment) has identified significant changes in the abundance of 56 proteins compared to the untreated population, suggesting complex adaptive responses to antibiotic stress. nih.gov
Transcriptomic Analysis: Transcriptome analysis of Staphylococcus epidermidis has shown that resistance to quinupristin/dalfopristin remains low. frontiersin.org In broader transcriptomic studies related to drug repurposing, dalfopristin has been identified in analyses of addiction-related transcriptomic data, though the direct relevance to its antimicrobial mechanism is not established. oup.comoup.com The primary mechanism of resistance to streptogramins involves enzymatic inactivation, efflux pumps, or alterations in the ribosomal binding sites. patsnap.comwikipedia.orgoup.com The presence of resistance genes such as vat or vga is necessary for an organism to become resistant to the quinupristin-dalfopristin combination. oup.com
The following table provides a summary of the observed cellular and global responses to Dalfopristin (in combination with Quinupristin) exposure:
| Response Category | Specific Finding | Model Microorganism/Cell Line |
| Cellular Response | Reduction in virulence factor release (e.g., α-hemolysin, protein A) | Staphylococcus aureus oup.comoup.com |
| Prolonged post-antibiotic effect (up to 10 hours) | Staphylococcus aureus aafp.org | |
| Decreased bacterial viability and attenuation of host cell killing | Staphylococcus aureus oup.comnih.gov | |
| Increased expression of ICAM-1 in eukaryotic cells | Eahy926 (endothelial cell line) nih.gov | |
| Proteomic Signature | Dose-dependent reduction in most exotoxins | Staphylococcus aureus oup.com |
| Altered abundance of 56 proteins in persister cells | Enterococcus faecium nih.gov | |
| Transcriptomic Signature | Low resistance rates observed in clinical isolates | Staphylococcus epidermidis frontiersin.org |
| Resistance associated with genes like vat and vga | Staphylococci and Enterococci oup.com |
Mechanisms of Antimicrobial Resistance to Dalfopristin Mesylate
Ribosomal Target Modification as a Primary Resistance Mechanism
The primary target of dalfopristin (B1669780) is the 50S ribosomal subunit, where it binds and inhibits protein synthesis. patsnap.comnewdrugapprovals.org Alterations in this target site represent a significant mechanism of resistance.
A prevalent mechanism of resistance to streptogramin antibiotics involves the methylation of 23S ribosomal RNA (rRNA). nih.govoup.com This modification is primarily carried out by enzymes encoded by erm (erythromycin ribosome methylation) genes. oup.comnih.gov These methyltransferases add one or two methyl groups to a specific adenine (B156593) residue (A2058 in E. coli numbering) within the peptidyl transferase center of the 23S rRNA. oup.comnih.gov This methylation results in a conformational change in the ribosome, which in turn reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, a phenotype known as MLSB resistance. nih.govoup.com
While dalfopristin is a streptogramin A and is not directly affected by this specific methylation, the MLSB phenotype often confers resistance to the quinupristin-dalfopristin combination because resistance to the streptogramin B component (quinupristin) can be sufficient to reduce the synergistic bactericidal effect. nih.gov The synergistic inhibitory activity of the two streptogramin components is conserved even when the 23S rRNA is modified by an Erm methylase, though the bactericidal activity of the combination is altered. nih.gov
Another rRNA methyltransferase, encoded by the cfr gene, confers a multidrug resistance phenotype that includes dalfopristin. nih.govasm.org The Cfr enzyme methylates an adenine residue at position A2503 of the 23S rRNA. asm.org This modification is thought to cause a minor structural perturbation in the ribosome's peptidyl transferase center, leading to steric hindrance and reduced binding of several classes of antibiotics, including dalfopristin. nih.gov
Table 1: Ribosomal RNA Methyltransferases and Dalfopristin Resistance
| Gene | Enzyme | Mechanism | Effect on Dalfopristin |
| erm | Erythromycin Ribosome Methylase | Methylates adenine A2058 in 23S rRNA, leading to MLSB resistance. nih.govoup.comnih.gov | Indirectly confers resistance by affecting the synergistic partner, quinupristin (B39894). nih.gov |
| cfr | Cfr rRNA Methyltransferase | Methylates adenine A2503 in 23S rRNA. asm.org | Directly reduces binding of dalfopristin to the ribosome. nih.govasm.org |
Mutations in ribosomal proteins, particularly those of the large 50S subunit, can also lead to dalfopristin resistance. A notable example is the mutation in the gene rplV, which encodes the L22 ribosomal protein. nih.govasm.orgnih.govmdpi.com Studies have identified insertions or deletions in a protruding β-hairpin structure at the C-terminus of the L22 protein in resistant strains of Staphylococcus aureus and Streptococcus pneumoniae. nih.govasm.orgnih.gov This region of the L22 protein interacts with the 23S rRNA. nih.gov These mutations in L22 abolish the synergistic binding of the streptogramin A and B components to the ribosome, thereby conferring resistance to the quinupristin-dalfopristin combination. nih.govnih.gov For instance, a 5-amino-acid tandem duplication (RTAHI) in the L22 protein has been observed in quinupristin-dalfopristin-resistant S. pneumoniae. asm.org
Mutations in the L4 ribosomal protein have also been implicated in macrolide resistance, which can be associated with streptogramin resistance. mdpi.com
Table 2: Ribosomal Protein Mutations Conferring Dalfopristin Resistance
| Ribosomal Protein | Gene | Type of Mutation | Organism(s) | Impact on Dalfopristin |
| L22 | rplV | Insertions, deletions, tandem duplications. nih.govasm.orgnih.gov | Staphylococcus aureus, Streptococcus pneumoniae. nih.govasm.orgnih.gov | Abolishes synergistic binding of streptogramins A and B. nih.govnih.gov |
| L4 | rplD | Mutations. mdpi.com | Staphylococcus aureus. mdpi.com | Can contribute to macrolide resistance, potentially affecting streptogramin synergy. |
Molecular Basis of Ribosomal RNA (rRNA) Methylation (e.g., erm genes) Conferring Resistance to Dalfopristin (Mesylate)
Enzymatic Inactivation of Dalfopristin (Mesylate) by Bacterial Enzymes
Another significant mechanism of resistance is the direct inactivation of dalfopristin by bacterial enzymes. wikipedia.orgnewdrugapprovals.orgnih.gov This inactivation is primarily achieved through acetylation. oup.commdpi.com
The primary enzymes responsible for dalfopristin inactivation are streptogramin acetyltransferases (VATs), also referred to as virginiamycin acetyltransferases. nih.govnih.gov Several classes of these enzymes have been identified, encoded by vat (or sat) genes, such as vat(A), vat(B), vat(C), vat(D), and vat(E). oup.comnih.govnih.gov These enzymes catalyze the transfer of an acetyl group from acetyl-coenzyme A to the dalfopristin molecule. nih.govtamucc.edu
While hydrolases that inactivate the streptogramin B component (quinupristin) have been described, such as the virginiamycin B lyase encoded by vgb genes, the primary enzymatic modification of dalfopristin is acetylation. wikipedia.orgnih.govnih.gov
Structural studies of virginiamycin acetyltransferase D (VatD) have elucidated the molecular mechanism of dalfopristin inactivation. nih.gov The enzyme binds dalfopristin in a specific conformation. nih.gov The inactivation process involves the transfer of an acetyl group from acetyl-coenzyme A to the single hydroxyl group (O-18) on the dalfopristin macrocycle. nih.gov A conserved histidine residue (His-82) in the active site of VatD plays a crucial role as a major determinant of the catalytic rate. nih.gov This acetylation modifies the structure of dalfopristin, preventing it from binding effectively to its ribosomal target. tamucc.edumdpi.com
Table 3: Enzymes Inactivating Dalfopristin
| Enzyme Class | Gene(s) | Mechanism of Action |
| Streptogramin Acetyltransferases (VATs) | vat(A), vat(B), vat(C), vat(D), vat(E). oup.comnih.govnih.gov | Acetylation of the O-18 hydroxyl group of dalfopristin. nih.gov |
Identification and Biochemical Characterization of Dalfopristin (Mesylate)-Modifying Enzymes (e.g., hydrolases, acetyltransferases)
Efflux Pump Systems Mediating Dalfopristin (Mesylate) Resistance
Active efflux is a mechanism whereby bacteria use transport proteins to pump antibiotics out of the cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels. wikipedia.orgtandfonline.comnih.gov
Efflux of streptogramin A compounds, including dalfopristin, is mediated by ATP-binding cassette (ABC) transporters. oup.comnih.gov In staphylococci, the genes vga(A) and vga(B) encode for such ABC transporters that confer resistance to streptogramin A. nih.govoup.com These efflux pumps are a significant cause of resistance to dalfopristin. nih.gov
In Enterococcus faecium, the msrC gene, which confers resistance to streptogramin B antibiotics through active transport, is commonly found. oup.com While this does not directly affect dalfopristin, it contributes to resistance to the quinupristin-dalfopristin combination. Enterococcus faecalis is intrinsically resistant to the combination, likely due to an efflux pump encoded by the lsa gene. oup.com
The expression of these efflux pumps can be regulated by various systems within the bacteria, and their overexpression can lead to clinically significant resistance. nih.govresearchgate.net
Table 4: Efflux Pumps and Dalfopristin Resistance
| Gene(s) | Efflux Pump Family | Organism(s) | Substrate(s) |
| vga(A), vga(B) | ABC Transporters. nih.govoup.com | Staphylococci. nih.govoup.com | Streptogramin A (Dalfopristin). oup.comnih.gov |
| msrC | Enterococcus faecium. oup.com | Streptogramin B (Quinupristin), Macrolides. oup.com | |
| lsa | Enterococcus faecalis. oup.com | Lincosamides, Streptogramin A (Dalfopristin). oup.comnih.gov |
Genetic and Biochemical Characterization of Specific Efflux Transporters (e.g., ABC, MFS superfamilies)
Active efflux is a significant mechanism of resistance to dalfopristin, where bacteria utilize transport proteins to expel the antibiotic from the cell, thereby reducing its intracellular concentration. oup.com These transporters are primarily members of the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS). mcmaster.canih.govoup.com
ATP-Binding Cassette (ABC) Superfamily: The ABC superfamily represents a major class of transporters implicated in dalfopristin resistance. whiterose.ac.uk These proteins utilize the energy from ATP hydrolysis to transport substrates across the cell membrane. mdpi.commicropspbgmu.ru In the context of dalfopristin resistance, these are often referred to as ABC-F proteins, which mediate resistance through ribosomal protection rather than direct drug efflux from the cell. whiterose.ac.ukmcmaster.ca
Several genes encoding ABC transporters that confer resistance to streptogramin A compounds have been identified in staphylococci and enterococci. nih.gov
vga Genes: The vga (virginiamycin A resistance) genes encode ATP-binding proteins involved in resistance. nih.govmdpi.com
vga(A) and vga(B): Initially identified in staphylococci, these genes encode for ABC proteins that confer resistance to streptogramin A and related antibiotics. nih.govnih.govnih.gov A variant of the vga(A) gene has been characterized, showing 83.2% identity to the original but with a different G+C content, suggesting evolutionary divergence. nih.gov
vga(D): This gene, found in Enterococcus faecium, encodes an ABC-F subfamily protein that confers resistance to streptogramin A antibiotics. mcmaster.ca
msr Genes: The msr (macrolide and streptogramin resistance) genes also encode for ABC transporters.
msr(C): This gene is commonly found in E. faecium and is associated with resistance to streptogramin B compounds by active transport. oup.comnih.gov Its presence is often linked to quinupristin/dalfopristin resistance. iwaponline.com
lsa Gene: The lsa gene in Enterococcus faecalis encodes an ABC homologue required for intrinsic resistance to clindamycin (B1669177) and the quinupristin-dalfopristin combination. nih.govnih.govasm.org
The following table summarizes key efflux transporters involved in dalfopristin resistance.
Table 1: Genetic and Biochemical Characteristics of Efflux Transporters Conferring Dalfopristin Resistance| Gene | Transporter Superfamily | Organism(s) | Substrate(s) | Resistance Mechanism |
|---|---|---|---|---|
| vga(A) | ABC | Staphylococcus aureus | Streptogramin A | Ribosomal Protection nih.govnih.govdoi.org |
| vga(B) | ABC | Staphylococcus aureus | Streptogramin A | Ribosomal Protection nih.govucl.ac.be |
| vga(D) | ABC-F | Enterococcus faecium | Streptogramin A | Ribosomal Protection mcmaster.ca |
| msr(C) | ABC | Enterococcus faecium | Streptogramin B, Macrolides | Active Efflux oup.comnih.govmdpi.com |
| lsa(A) | ABC | Enterococcus faecalis | Lincosamides, Streptogramin A | Active Efflux/Target Protection nih.govasm.orgmdpi.com |
| emeA | MFS | Enterococcus faecalis | Fluoroquinolones, Doxorubicin | Active Efflux nih.gov |
Regulation of Efflux Pump Expression in Response to Dalfopristin (Mesylate) Pressure
The expression of efflux pumps is a tightly regulated process, often induced by the presence of the antibiotic substrate itself. oup.com While specific regulatory pathways triggered exclusively by dalfopristin are not extensively detailed, the general mechanisms of efflux pump regulation in Gram-positive bacteria provide a framework for understanding this process.
Bacterial regulatory systems that control the expression of efflux pumps often involve transcriptional regulators from families such as TetR, MarR, and AraC. nih.gov These proteins can act as repressors or activators of the pump-encoding genes. The antibiotic molecule can bind to the regulatory protein, causing a conformational change that leads to the de-repression or activation of gene transcription. nih.gov
Inducible Expression: A classic example is the induction of msrA and msrB in staphylococci by the macrolide erythromycin. oup.com Although induced by a different class of antibiotic, this mechanism is relevant as these genes contribute to resistance against streptogramin B, a component of the synergistic quinupristin-dalfopristin combination.
Global Regulators: In S. aureus, the expression of the NorA efflux pump is controlled by a complex system involving a two-component sensor regulator and the global regulator MgrA. oup.com Such global regulators can control the expression of multiple efflux pumps and other virulence factors, linking drug resistance to bacterial pathogenicity.
Mutational Upregulation: Mutations in regulatory genes can lead to the constitutive overexpression of efflux pumps. For example, mutations in the marRAB or sox regulatory loci in Escherichia coli can lead to increased expression of the AcrAB-TolC efflux system. oup.comnih.gov Similar loss-of-function mutations in repressor genes are a common mechanism for enhancing efflux activity. nih.gov
Insertion Sequence (IS) Elements: The transposition of insertion sequence elements can also trigger the overexpression of efflux pumps. nih.govfrontiersin.org An IS element can insert upstream of an efflux pump gene, providing a strong promoter that drives high-level constitutive expression. nih.gov
While these mechanisms are well-documented for other antibiotics, they are presumed to apply to dalfopristin pressure, where exposure to the drug selects for mutants with enhanced efflux capabilities through these regulatory pathways.
Chromosomal vs. Plasmid-Mediated Resistance Determinants for Dalfopristin (Mesylate)
Resistance determinants for dalfopristin can be located on either the bacterial chromosome or on mobile genetic elements like plasmids and transposons. frontiersin.orgnih.gov The location of these genes has significant implications for their stability and dissemination.
Plasmid-Mediated Resistance: A substantial number of dalfopristin resistance genes are plasmid-borne, which facilitates their horizontal transfer between different bacteria, including across species and genera. frontiersin.orgbioline.org.br This is a primary driver of the rapid spread of resistance.
Genes: Many key resistance genes, including vga(A), vga(B), vat(D), and vat(E), have been identified on plasmids in both staphylococci and enterococci. nih.govnih.govnih.govasm.org For example, the vat(E) gene has been found on transferable plasmids in E. faecium from diverse sources, including farm animals and hospital patients, highlighting its wide dissemination. asm.org Similarly, the vgaD gene in E. faecium is associated with plasmid DNA. mcmaster.ca
Co-location of Genes: Plasmids often carry multiple resistance genes. For instance, streptogramin A and B resistance genes are frequently located on the same plasmid, providing a comprehensive resistance phenotype to the quinupristin-dalfopristin combination. nih.gov
Chromosomal Resistance: Chromosomally encoded resistance is generally considered more stable and vertically transmitted.
Intrinsic Resistance: Enterococcus faecalis exhibits intrinsic resistance to quinupristin-dalfopristin, which is mediated by the chromosomally located lsa(A) gene. nih.govtandfonline.com
Acquired Chromosomal Genes: While less common for dalfopristin resistance compared to plasmid carriage, resistance genes can integrate into the chromosome. Some variants of the vga(A) gene have been found on the chromosome in certain S. aureus isolates, while in others, they are present on both the chromosome and plasmids. nih.gov Mobile elements like transposons can facilitate the movement of resistance genes from plasmids to the chromosome. nih.gov For example, a variant of vgaA has been found on the transposon Tn5406. bioline.org.br
The following table contrasts chromosomal and plasmid-mediated resistance to dalfopristin.
Table 2: Comparison of Chromosomal and Plasmid-Mediated Dalfopristin Resistance| Feature | Chromosomal Resistance | Plasmid-Mediated Resistance |
|---|---|---|
| Genetic Location | Bacterial chromosome | Extrachromosomal plasmids frontiersin.org |
| Mode of Transmission | Primarily vertical (from parent to daughter cells) | Primarily horizontal (conjugation, transformation) frontiersin.orgnih.gov |
| Stability | Generally stable within a lineage | Can be lost if selective pressure is removed |
| Dissemination | Slower spread, tied to clonal expansion of the bacterium | Rapid and wide dissemination across different strains and species bioline.org.br |
| Example Genes | lsa(A) in E. faecalis nih.gov, some vga(A) variants nih.gov | vat(D), vat(E), vga(A), vga(B) nih.govnih.govasm.org |
Evolution and Molecular Epidemiology of Dalfopristin (Mesylate) Resistance Genes in Model Microbial Populations
The evolution and spread of dalfopristin resistance are complex phenomena driven by antibiotic selection pressure, particularly from the use of related compounds like virginiamycin as a growth promoter in animal feed. nih.gov Molecular epidemiology studies, using techniques like pulsed-field gel electrophoresis (PFGE) and multilocus sequence typing (MLST), have been crucial in tracking the spread of resistant clones and genes. annlabmed.orgasm.org
Evolution of Resistance Genes: Resistance genes are subject to evolutionary pressures, leading to the emergence of new variants with potentially altered substrate specificities or higher resistance levels. The vga(A) gene serves as a prime example, with variants showing significant nucleotide divergence from the originally described gene. nih.gov These variants can arise through point mutations, recombination, and other genetic events. For instance, specific amino acid changes in Vga proteins have been linked to shifts in their resistance profiles. doi.org
Epidemiological Spread: The epidemiology of dalfopristin resistance is characterized by the dissemination of both specific resistance genes and successful bacterial clones.
Animal Reservoirs: The use of virginiamycin in agriculture has created a significant reservoir of streptogramin-resistant enterococci in animals. nih.gov These resistant bacteria and their genes can be transmitted to humans through the food chain or environmental contact. nih.govasm.org Studies have detected high rates of quinupristin/dalfopristin resistance in E. faecium from animal sources, raw meat, and even in treated sewage entering marine environments. nih.govnih.gov
Hospital-Acquired Infections: In clinical settings, dalfopristin resistance is a major concern, particularly in vancomycin-resistant E. faecium (VRE) infections. asm.org Molecular typing has revealed the clonal dissemination of specific resistant lineages, such as ST16 in E. faecalis, within hospital environments. annlabmed.orgasm.org
Geographic Distribution: The prevalence of specific resistance genes can vary geographically. For example, vat(D) and vat(E) have been widely disseminated among E. faecium isolates across Europe. nih.govasm.org A study in Iran found that efflux pumps, driven by genes like msrC, were the main mechanism of quinupristin/dalfopristin resistance in E. faecium. iwaponline.com The spread of resistance is a global issue, with resistant strains and mobile genetic elements crossing international borders. up.ac.zabiorxiv.org
The interconnectedness of human, animal, and environmental reservoirs, often termed the "One Health" concept, is critical to understanding the molecular epidemiology of dalfopristin resistance. iwaponline.comup.ac.za The movement of mobile genetic elements carrying resistance genes between these different sectors facilitates the ongoing evolution and dissemination of resistance worldwide. biorxiv.org
Structure Activity Relationships Sar of Dalfopristin Mesylate and Its Analogs
Identification of Key Pharmacophores and Essential Functional Groups in Dalfopristin (B1669780) (Mesylate)
The core macrocyclic structure, derived from pristinamycin (B1678112) IIA, is fundamental to its function as a protein synthesis inhibitor. nih.gov Specific functional groups, such as the oxazole (B20620) ring, the cyclic ketone, and the enamide, are integral parts of this core structure. nih.gov The semi-synthetic modification of pristinamycin IIA to create dalfopristin involves the reduction of a double bond in the pyrroline (B1223166) ring and the addition of a [2-(diethylamino)ethyl]sulfonyl group. nih.gov This sulfonyl group is a critical modification that introduces a readily ionizable group, which can be important for salt formation and may influence the compound's pharmacokinetic properties.
Design and Synthesis of Dalfopristin (Mesylate) Derivatives and Analogs
The development of dalfopristin itself is a prime example of the design and synthesis of an analog to improve upon a natural product. The synthesis of dalfopristin from pristinamycin IIA involves a stereoselective Michael-type addition of 2-diethylaminoethanethiol to the dehydroproline ring, followed by oxidation of the resulting sulfide (B99878) to a sulfone. wikipedia.org An improved method for large-scale production utilizes hydrogen peroxide with sodium tungstate (B81510) for this oxidation step. wikipedia.org
The modification of natural and semi-synthetic antibiotics is a common strategy to enhance their activity, broaden their spectrum, or overcome resistance. frontiersin.orgacs.org For streptogramins like dalfopristin, synthetic modifications can be targeted at various positions to explore their impact on antimicrobial potency. While specific data on a wide range of dalfopristin derivatives is not extensively published, general principles of antibiotic modification can be applied.
Modifications to the macrocyclic core could alter the compound's conformation and, consequently, its binding to the ribosome. Changes to the side chains, particularly the [2-(diethylamino)ethyl]sulfonyl group, could influence solubility, cell penetration, and interaction with the ribosomal binding pocket. The goal of such modifications is often to increase the affinity for the target site or to create a molecule that is no longer recognized by bacterial resistance mechanisms, such as efflux pumps. acs.orgresearchgate.net
For example, in the broader class of oxazolidinone antibiotics, which also target the 50S ribosomal subunit, modifications to the C-5 side chain have been shown to be crucial for antimicrobial potency. asm.org Similar principles would apply to dalfopristin, where targeted modifications could lead to derivatives with improved in vitro activity against susceptible and resistant bacterial strains.
The following table summarizes the general strategies for synthetic modification and their potential impact on antimicrobial potency.
| Modification Strategy | Target Position | Potential Impact on in vitro Antimicrobial Potency |
| Alteration of the macrocyclic ring size or conformation | Core macrocycle | May enhance or decrease binding affinity to the ribosome. |
| Modification of the [2-(diethylamino)ethyl]sulfonyl side chain | Side chain | Could improve solubility, cell permeability, and target interaction. |
| Introduction of new functional groups | Various positions | May create new interactions with the ribosomal target, potentially increasing potency. |
| Isosteric replacement of existing functional groups | Various positions | Could improve metabolic stability or overcome resistance mechanisms. |
The emergence of antibiotic resistance is a major driver for the development of novel antibiotic analogs. nih.gov Bacteria can develop resistance through various mechanisms, including target modification, enzymatic inactivation of the drug, and active efflux of the antibiotic from the cell. frontiersin.orgresearchgate.net For streptogramins, resistance can occur through modifications of the ribosomal target or through the action of efflux pumps. nih.gov
The design of novel dalfopristin analogs aims to circumvent these resistance mechanisms. This can be achieved by creating molecules that bind more tightly to the ribosome, making them less susceptible to being dislodged by resistance-conferring modifications. mdpi.com Alternatively, analogs can be designed to evade recognition by efflux pumps, thereby increasing their intracellular concentration. acs.orgnih.gov
The development of novel analogs often involves a rational design approach, where the structure of the target site is used to guide the synthesis of new compounds with improved properties. patsnap.comresearchgate.net Computational methods, as discussed in the next section, play a significant role in this process. The goal is to produce analogs that not only have enhanced affinity for their target but also possess a reduced susceptibility to the common mechanisms of bacterial resistance.
Strategies for Synthetic Modification at Specific Positions and Their Impact on Antimicrobial Potency in vitro
Computational Approaches to Dalfopristin (Mesylate) SAR and Rational Drug Design
Computational methods are increasingly integral to the process of rational drug design, offering tools to model, predict, and analyze the complex interactions between drug candidates and their biological targets. patsnap.comnih.gov These approaches can significantly streamline the drug development process by allowing for the virtual screening of large compound libraries and the optimization of lead compounds. patsnap.comopenmedicinalchemistryjournal.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netscholarsresearchlibrary.com In the context of dalfopristin, QSAR models can be developed for a series of its analogs to predict their antimicrobial potency. mdpi.com
These models use various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, such as steric, electronic, and hydrophobic parameters. researchgate.net By correlating these descriptors with the observed biological activity (e.g., Minimum Inhibitory Concentration or MIC), a predictive model can be built. scholarsresearchlibrary.com This model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the synthetic efforts towards more potent compounds. researchgate.net
While specific QSAR studies focused solely on dalfopristin analogs are not widely reported, the principles of QSAR are broadly applicable to antibiotic drug discovery. researchgate.netmdpi.com The following table outlines the key components of a hypothetical QSAR study for dalfopristin analogs.
| QSAR Component | Description |
| Training Set | A set of dalfopristin analogs with known antimicrobial activity. |
| Molecular Descriptors | Calculated properties of the analogs, such as molecular weight, logP, electronic properties, and topological indices. |
| Statistical Method | A method, such as multiple linear regression or machine learning algorithms, to build the QSAR model. arxiv.org |
| Validation | The model is tested on a separate set of compounds (test set) to assess its predictive power. scholarsresearchlibrary.com |
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. patsnap.commdpi.com In the context of dalfopristin, MD simulations can provide detailed insights into the dynamic interactions between the drug and its ribosomal target. nih.govuzh.ch
By simulating the behavior of the dalfopristin-ribosome complex, researchers can visualize how the drug binds to its target, the key interactions that stabilize the complex, and the conformational changes that occur upon binding. nih.govbiorxiv.org This information is invaluable for understanding the mechanism of action at a molecular level and for the rational design of new analogs with improved binding affinity. mdpi.comfrontiersin.org
Ligand-target interaction profiling, often performed in conjunction with MD simulations, involves identifying and characterizing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand (dalfopristin) and its target (the ribosome). nih.gov This profiling can help to identify the key pharmacophoric features that are essential for binding and can guide the design of new analogs that optimize these interactions. researchgate.net
Preclinical Investigations of Dalfopristin Mesylate in Model Systems
In Vitro Susceptibility Profiling of Model Microorganisms to Dalfopristin (B1669780) (Mesylate) (focus on mechanistic studies and target validation)
Dalfopristin, in combination with quinupristin (B39894), demonstrates a synergistic effect, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.govoup.com This binding action blocks peptide bond formation and extension. caymanchem.com While dalfopristin alone typically exhibits bacteriostatic activity, its combination with quinupristin results in bactericidal action against many susceptible Gram-positive bacteria. drugs.comoup.com
Mechanistic studies have validated the bacterial ribosome as the primary target of dalfopristin. The synergistic binding of dalfopristin and quinupristin to the ribosome is a key aspect of their enhanced antimicrobial activity. nih.gov Dalfopristin's binding induces a conformational change in the ribosome, which increases the binding affinity of quinupristin. drugbank.com
In vitro susceptibility studies have demonstrated the activity of the quinupristin-dalfopristin combination against a range of model microorganisms. These include methicillin-susceptible and -resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, and various streptococcal species. aafp.orgnih.gov Notably, the combination is also active against vancomycin-resistant Enterococcus faecium (VREF). aafp.orgoup.com However, Enterococcus faecalis is generally resistant due to intrinsic mechanisms. aafp.org
| Organism | Quinupristin/Dalfopristin MIC90 (μg/mL) | Reference |
| Staphylococcus aureus (methicillin-susceptible) | 1.0 | nih.gov |
| Staphylococcus aureus (methicillin-resistant) | 1.0 | nih.gov |
| Enterococcus faecium (vancomycin-resistant) | 1.0 | oup.com |
| Streptococcus pneumoniae | ≤ 1.0 | aafp.org |
| Streptococcus pyogenes | ≤ 1.0 | fda.gov |
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies of Dalfopristin (Mesylate) in Animal Models (focus on fundamental disposition and target site exposure)
Animal models are instrumental in understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, providing essential data for preclinical development. ijrpc.com
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Species
Pharmacokinetic studies in animal models, such as rats and monkeys, have been vital for characterizing the disposition of dalfopristin. nih.gov Following intravenous administration, dalfopristin is rapidly cleared from the blood and widely distributed into tissues. nih.gov However, it does not significantly penetrate the central nervous system or cross the placenta. nih.gov
In rats, the elimination half-life of dalfopristin is approximately 0.6 hours. nih.gov The primary route of elimination is through biliary excretion into the feces. nih.govfda.gov Dalfopristin is extensively metabolized before excretion, with one of its active metabolites being pristinamycin (B1678112) PIIA. nih.gov In rats, about 80% of the dose is excreted in the bile. fda.gov
| Animal Model | Elimination Half-life of Dalfopristin | Primary Route of Excretion | Reference |
| Rat | ~0.6 hours | Biliary | nih.gov |
| Monkey | ~0.2 hours | Biliary | nih.gov |
Correlation of In Vitro Activity with In Vivo Exposure Parameters in Animal Models for Mechanistic Insights
Pharmacokinetic/pharmacodynamic (PK/PD) models are crucial for correlating in vitro susceptibility data with in vivo efficacy. researchgate.net For quinupristin/dalfopristin, the area under the concentration-time curve (AUC) has been identified as the pharmacokinetic parameter that best correlates with its in vivo efficacy in animal infection models, such as the neutropenic mouse thigh infection model. oup.com
Studies in these models have demonstrated a prolonged post-antibiotic effect, which is a key pharmacodynamic characteristic. For instance, after a single high dose in a mouse thigh infection model, the post-antibiotic effect for S. aureus was observed to be 10 hours. oup.com This sustained effect allows for less frequent dosing intervals without compromising bactericidal activity. oup.com The correlation of AUC with efficacy provides a mechanistic understanding of how drug exposure at the target site drives the therapeutic outcome.
In Vitro and In Vivo Studies of Resistance Development Under Dalfopristin (Mesylate) Pressure in Model Microbiological Systems
The emergence of resistance to antimicrobial agents is a significant concern. Preclinical studies are essential for understanding the mechanisms and frequency of resistance development.
Resistance to the quinupristin-dalfopristin combination can arise through several mechanisms, including enzymatic inactivation, target site modification, and active efflux of the drug. aafp.orgoup.com For resistance to the combination to occur in staphylococci, resistance to the dalfopristin (streptogramin A) component is necessary and often requires concurrent resistance to the quinupristin (streptogramin B) component. oup.com
In vitro studies have shown that resistance can emerge in E. faecium during therapy. oup.com The development of resistance is often associated with the acquisition of specific resistance genes. The vat(D) and vat(E) genes, which encode for acetyltransferases that inactivate streptogramin A, are commonly found in resistant E. faecium isolates. oup.comnih.gov Another mechanism involves active efflux pumps, mediated by genes such as vga(A) and vga(B). nih.gov
In Staphylococcus aureus, mutations in the ribosomal protein L22 have been identified as a mechanism of resistance to quinupristin-dalfopristin. nih.gov These mutations can be selected for both in vitro and in in vivo models, such as the rabbit endocarditis model. nih.gov
| Resistance Mechanism | Associated Genes | Model Organism(s) | Reference |
| Enzymatic Inactivation (Acetylation) | vat(D), vat(E) | Enterococcus faecium | oup.comnih.gov |
| Active Efflux | vga(A), vga(B) | Staphylococcus aureus | nih.gov |
| Target Site Modification (Ribosomal Protein) | L22 mutation | Staphylococcus aureus | nih.gov |
Studies have also explored strategies to mitigate resistance development. For example, the combination of quinupristin-dalfopristin with doxycycline (B596269) has been shown to prevent the emergence of resistance in vancomycin-resistant E. faecium in an in vitro pharmacodynamic model. oup.comasm.org
Synergistic Interactions of Dalfopristin Mesylate with Other Antimicrobial Agents
Molecular Basis of Synergy between Dalfopristin (B1669780) (Mesylate) and Quinupristin (B39894)
The combination of dalfopristin and quinupristin, commercially known as Synercid, is a classic example of antibiotic synergy. nih.govpatsnap.com This potentiation is not a simple additive effect but a complex interplay at the molecular level, specifically targeting the bacterial ribosome, the site of protein synthesis. oup.com The two molecules bind to adjacent sites on the 50S ribosomal subunit, creating a stable ternary complex of drug-drug-ribosome that effectively stalls protein production. unict.itasm.org
Sequential Ribosomal Binding and Conformational Changes Induced by the Combination
The synergistic action begins with the binding of dalfopristin. wikipedia.orgdrugs.com Dalfopristin binds within the peptidyl transferase center (PTC) of the 23S rRNA component of the 50S ribosomal subunit, a critical region responsible for forming peptide bonds. nih.govpatsnap.comresearchgate.net Its binding site spans parts of both the A- and P-sites of the ribosome, where aminoacyl-tRNA and peptidyl-tRNA molecules normally dock. nih.govresearchgate.net
The initial binding of dalfopristin is the key that unlocks the synergistic mechanism. It induces a significant conformational change in the ribosome. wikipedia.orgasm.org Crystallographic studies have revealed that this binding triggers a cascade of structural rearrangements in the 23S rRNA. nih.govasm.org One of the most critical changes involves the universally conserved nucleotide A2062, which is repositioned. nih.gov Another major alteration occurs with nucleotide U2585, which rotates by approximately 180° from its native position. nih.gov This dalfopristin-induced remodeling of the ribosomal binding pocket creates a high-affinity binding site for the second component, quinupristin. wikipedia.orgasm.org
Quinupristin then binds to this newly formed, favorable site located at the entrance of the ribosomal exit tunnel, adjacent to the dalfopristin binding site. nih.govpatsnap.com Quinupristin's binding obstructs the path of the elongating polypeptide chain, preventing it from exiting the ribosome and leading to the release of incomplete peptide chains. wikipedia.orgdrugbank.com
Enhancement of Ribosomal Binding Affinity and Stability by Dalfopristin (Mesylate)-Quinupristin Co-binding
The conformational change initiated by dalfopristin's binding dramatically increases the ribosome's affinity for quinupristin. asm.orgdrugs.com Research indicates that the binding of dalfopristin enhances the binding of quinupristin by a factor of approximately 100. wikipedia.orgunict.itdrugbank.comdrugbank.com This cooperative binding results in a much more stable and long-lasting inhibition of protein synthesis than either agent could achieve alone. asm.org
The synergy is further stabilized by direct interactions between the two bound drug molecules and their shared contacts with the ribosome. nih.gov The repositioned nucleotide A2062, for instance, stacks between the macrocyclic rings of both dalfopristin and quinupristin, effectively locking them in place. nih.gov This tight, cooperative binding is responsible for the transformation of two individually bacteriostatic agents into a potent bactericidal combination. wikipedia.orgasm.org The stable distortion of the peptidyl transferase center, particularly the altered conformation of U2585, is thought to be a primary contributor to the bactericidal activity. nih.gov
Mechanistic Exploration of Synergy between Dalfopristin (Mesylate) and Non-Streptogramin Antibiotics
Research has extended to investigating the synergistic potential of dalfopristin (in its combination form with quinupristin) with antibiotics outside the streptogramin class. The goal of these studies is often to broaden the spectrum of activity or to overcome resistance in challenging pathogens like vancomycin-resistant Enterococcus faecium (VREF).
In vitro studies have examined combinations with various agents, including doxycycline (B596269), ampicillin (B1664943), vancomycin (B549263), and chloramphenicol. fda.govnih.gov The outcomes of these combination studies have been variable, with synergy being observed more consistently with certain drugs and against specific bacterial strains.
Doxycycline : The combination of quinupristin-dalfopristin with doxycycline has shown notable synergistic activity, particularly against VREF. nih.govresearchgate.net In time-kill assays against multiple VREF strains, this combination frequently resulted in a synergistic and bactericidal effect. nih.gov Furthermore, the addition of doxycycline has been shown to prevent the emergence of resistance to quinupristin-dalfopristin in VREF during in vitro experiments. oup.comnih.gov The proposed mechanism for this synergy conforms to a "parallel pathway inhibition model". researchgate.net Doxycycline, a tetracycline, inhibits protein synthesis by binding to the 30S ribosomal subunit, while quinupristin-dalfopristin targets the 50S subunit. researchgate.net By simultaneously inhibiting two different, essential steps in protein synthesis, the combination achieves a greater effect than the sum of its parts.
Ampicillin : Synergistic interactions between quinupristin-dalfopristin and the cell-wall active agent ampicillin have been reported against some isolates of E. faecium and E. faecalis. nih.govresearchgate.netoup.com In one study using checkerboard assays, all 12 tested VREF strains showed synergy with the quinupristin-dalfopristin and ampicillin-sulbactam combination. nih.gov However, this was confirmed in only a fraction of strains using the more stringent time-kill methodology. nih.gov The precise molecular mechanism for this synergy is not fully elucidated but may involve a multi-faceted attack where inhibition of protein synthesis by the streptogramin combination enhances the cell-wall disrupting effects of the beta-lactam.
Vancomycin : Studies combining quinupristin-dalfopristin with the glycopeptide vancomycin have yielded less frequent synergistic results against enterococci. nih.govresearchgate.net
The following table summarizes findings from a study evaluating the synergy of quinupristin-dalfopristin with other antimicrobials against vancomycin-resistant E. faecium (VREF).
Research on Molecular Adjuvants and Potentiators for Dalfopristin (Mesylate) Activity
An emerging strategy to combat antibiotic resistance is the use of molecular adjuvants—compounds that have little to no intrinsic antimicrobial activity but can potentiate the effects of conventional antibiotics. nih.govfrontiersin.org These adjuvants can work through various mechanisms, such as inhibiting resistance enzymes or disrupting bacterial defense structures like the cell membrane. frontiersin.orgasm.org
Research into adjuvants for dalfopristin has explored ways to restore or enhance its activity, particularly against resistant Gram-negative bacteria, which are typically not susceptible due to their protective outer membrane. universiteitleiden.nl One promising area of research involves membrane permeabilizers. frontiersin.org
A notable example is the cationic peptide SPR741 , which is derived from polymyxin (B74138) B. asm.org SPR741 functions as an adjuvant by permeabilizing the outer membrane of Gram-negative bacteria. asm.org This disruption allows antibiotics that are normally blocked, like quinupristin-dalfopristin, to penetrate the cell and reach their ribosomal target. universiteitleiden.nlasm.org
A study investigating the potentiation activity of SPR741 found that it significantly lowered the minimum inhibitory concentration (MIC) of quinupristin-dalfopristin against Acinetobacter baumannii, a challenging Gram-negative pathogen. In the presence of SPR741, the MIC of quinupristin-dalfopristin was reduced by ≥32-fold. asm.org This demonstrates that a molecular adjuvant can successfully expand the spectrum of activity for a Gram-positive-focused antibiotic to include Gram-negative organisms.
The following table lists compounds mentioned in this article.
Analytical Methodologies for Dalfopristin Mesylate Research
Chromatographic Techniques for Dalfopristin (B1669780) (Mesylate) Quantification in Research Samples (e.g., HPLC, LC-MS/MS)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are fundamental for the precise quantification of dalfopristin in research settings. These techniques offer high sensitivity and selectivity for analyzing dalfopristin in complex matrices such as pharmaceutical formulations and biological fluids.
A gradient HPLC method has been developed for routine quality control, stability, and compatibility studies of quinupristin (B39894)/dalfopristin freeze-dried powder. researchgate.net This method is capable of simultaneously assaying the drug substances and their impurities, and it has been validated for precision, reproducibility, linearity, and accuracy. researchgate.net For the analysis of dalfopristin (identified as RP 54476) and its primary metabolite in plasma, a specific and sensitive reversed-phase HPLC method coupled with UV detection has been established. researchgate.netnih.gov This method often involves solid-phase extraction (SPE) for sample clean-up, which ensures good recovery and low limits of quantitation. researchgate.netnih.gov
LC-MS/MS has emerged as a powerful tool for even more rapid and specific determination of dalfopristin. nih.govresearchgate.net Utilizing positive electrospray ionization (+ESI) and Multiple Reaction Monitoring (MRM), these methods provide high selectivity. A common MRM transition selected for dalfopristin quantification is 691.87 > 166.26. nih.govresearchgate.net LC-MS/MS assays can have very short run times, approximately 2.0 minutes from injection to injection, making them suitable for high-throughput analysis. nih.gov These methods demonstrate excellent linearity, precision, and accuracy, with recoveries often between 97.8% and 99.0%. nih.gov
Table 1: Examples of Chromatographic Conditions for Dalfopristin Analysis
| Parameter | HPLC-UV Method nih.gov | LC-MS/MS Method nih.gov |
|---|---|---|
| Analyte | Dalfopristin (RP 54476) | Dalfopristin |
| Matrix | Human Plasma | Pharmaceutical Injection |
| Sample Preparation | Solid-Phase Extraction (SPE) | Direct Injection/Dilution |
| Separation Mode | Reversed-Phase | Reversed-Phase |
| Detection | UV | Positive ESI-MS/MS |
| MRM Transition | N/A | 691.87 > 166.26 |
| Lower Limit of Quantitation (LOQ) | 0.025 mg/L | 480 ng/mL |
| Linear Range | 0.025 - 5.0 mg/L | Up to 1920 ng/mL |
| Precision (%RSD) | Not Specified | 2.3 - 4.0% |
Spectroscopic Methods for Structural Elucidation and Purity Assessment of Dalfopristin (Mesylate) Preparations
The definitive structure of dalfopristin was established using a combination of advanced spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, and various 2D experiments like COSY, HMQC, and HMBC) and mass spectrometry are indispensable for the complete structural characterization of complex molecules like dalfopristin. uni-duesseldorf.de These techniques allow researchers to piece together the molecular framework, confirm connectivity, and establish stereochemistry.
Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), provides precise mass-to-charge ratio data, which is crucial for determining the elemental composition of the molecule. caymanchem.com Cryo-electron microscopy (cryo-EM) has been used to visualize the interaction of dalfopristin with its target, the 50S subunit of the bacterial ribosome, providing structural insights at a molecular level. researchgate.net
For purity assessment, HPLC coupled with UV detection is a standard method. selleckchem.com It effectively separates dalfopristin from impurities and degradation products. The purity is typically determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram. Commercial preparations of dalfopristin often state a purity of over 95%, as determined by HPLC. bioaustralis.com
Table 2: Spectroscopic and Related Methods for Dalfopristin Characterization
| Method | Application | Key Information Provided |
|---|---|---|
| NMR Spectroscopy | Structural Elucidation | Connectivity of atoms, chemical environment, stereochemistry |
| Mass Spectrometry (MS/HRMS) | Structural Elucidation, Identification | Molecular weight, elemental composition, fragmentation patterns |
| Cryo-Electron Microscopy | Structural Biology | 3D structure of dalfopristin bound to the ribosome researchgate.net |
| HPLC-UV | Purity Assessment | Separation and quantification of dalfopristin and impurities selleckchem.com |
Bioanalytical Assays for Dalfopristin (Mesylate) in Preclinical Biological Matrices
Bioanalytical assays are critical for studying the pharmacokinetics of dalfopristin in preclinical research, which typically involves animal models. These assays must be robust, accurate, and precise to measure drug concentrations in complex biological matrices like plasma, serum, and tissue homogenates. ucl.ac.uksgul.ac.uk
HPLC-based methods are frequently employed for this purpose. nih.gov A validated HPLC method for the simultaneous determination of dalfopristin and its partner drug, quinupristin, in human plasma has been successfully used in research settings. nih.gov The method involves sample extraction, often using SPE cartridges, followed by reversed-phase chromatography and detection (UV for dalfopristin). researchgate.netnih.gov Such methods are validated to establish their lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision (typically ≤20% coefficient of variation, CV). ucl.ac.uksgul.ac.uk
In addition to chromatographic methods, microbiological assays have also been used. nih.gov These assays measure the concentration of the active antibiotic by its effect on a susceptible indicator organism. For dalfopristin, a standard agar (B569324) diffusion microbioassay can be performed, with results compared against a standard curve. nih.gov The mean inter- and intraday coefficients of variation for the dalfopristin microbioassay were found to be 6.7% and 9.6% for the low standard (0.5 μg/ml), respectively. nih.gov
The development of these assays must consider the expected concentrations in preclinical samples to ensure the analytical range is appropriate. ucl.ac.uk
Development and Validation of Assays for Dalfopristin (Mesylate) Metabolites in Research Settings
The primary metabolite of dalfopristin is an unchanged, natural form of the antibiotic, pristinamycin (B1678112) IIA (also known as RP 12536). researchgate.netnih.gov Analytical methods have been specifically developed to measure this metabolite alongside the parent drug. A sensitive and specific HPLC method was developed to simultaneously measure dalfopristin (RP 54476) and its metabolite (RP 12536) in human plasma. nih.gov This assay utilizes solid-phase extraction for sample preparation and UV detection for quantification. researchgate.netnih.gov
The validation of these metabolite assays follows the same rigorous guidelines as for the parent drug, ensuring accuracy, precision, selectivity, and a defined limit of quantitation. researchgate.net For the HPLC-UV method, the LOQ for the dalfopristin metabolite RP 12536 was 0.025 mg/L, with a validated concentration range up to 5.0 mg/L. researchgate.netnih.gov The ability to measure both the parent compound and its active metabolite is crucial for accurately characterizing the pharmacokinetic and pharmacodynamic profile in preclinical models, such as studies evaluating clearance in swine models. nih.gov
Table 3: Mentioned Compounds
| Compound Name | Other Names/Identifiers |
|---|---|
| Dalfopristin | Dalfopristin Mesylate, RP 54476 |
| Quinupristin | RP 57669 |
| Pristinamycin IIA | RP 12536 (Dalfopristin metabolite) |
| RP 69012 | Glutathione-conjugated quinupristin metabolite |
| RPR 100391 | Cysteine-conjugated quinupristin metabolite |
| Ostreogrycin A | |
| Diethylaminoethylthiol | |
| Sodium tungstate (B81510) | |
| Hydrogen peroxide | |
| Acetone | |
| Warfarin | |
| Cyclosporin A | |
| Doxycycline (B596269) |
Future Research Directions and Emerging Paradigms for Dalfopristin Mesylate
Exploration of Novel Applications Beyond Traditional Antimicrobial Targets
While Dalfopristin (B1669780) is well-established as a protein synthesis inhibitor in bacteria, its complex chemical structure presents opportunities for repurposing against other biological targets. Researchers are beginning to explore its potential in non-antibacterial therapeutic areas.
Anti-parasitic Activity : In silico studies have identified Dalfopristin as a compound with potential for repurposing against parasites like Leishmania. nih.govexcli.de These computational approaches screen existing drug libraries against parasitic targets, and Dalfopristin has emerged in clusters of molecules with predicted anti-leishmanial effects. nih.govexcli.de Further investigation into its mechanism against such parasites is a promising avenue.
Enzyme Inhibition : Computational models have classified Dalfopristin as a probable potent inhibitor of Cytochrome P450 CYP3A4. mdpi.com This isozyme is crucial for the metabolism of a vast number of drugs, and its inhibition can have significant clinical implications. mdpi.com Understanding this interaction could lead to applications in modulating drug metabolism or in therapeutic areas where CYP3A4 activity is implicated.
These explorations highlight a shift from viewing Dalfopristin solely as an antibiotic to considering it a versatile scaffold for broader therapeutic development. mdpi.comresearchgate.net
Advanced Computational and In Silico Modeling of Dalfopristin (Mesylate) Interactions with Biological Systems
Computational methods are becoming indispensable for accelerating drug discovery and providing detailed mechanistic insights at a molecular level. For Dalfopristin, these approaches offer a powerful lens to examine its interactions and predict its behavior.
Molecular Docking and Virtual Screening : These techniques are central to modern drug discovery and are being applied to Dalfopristin research. nih.gov Molecular docking simulates the binding of a ligand (Dalfopristin) to a target receptor, such as the bacterial ribosome or other proteins. researchgate.netnih.gov Studies have used docking to predict Dalfopristin's binding affinity and interactions with targets like CYP3A4 and potential parasitic enzymes. mdpi.comexcli.de Virtual screening of large compound libraries using these methods can identify new potential targets for Dalfopristin or molecules that might interact with it. nih.gov
Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the interaction between Dalfopristin and its target over time. These simulations can reveal the conformational changes that occur upon binding and the stability of the drug-target complex. nih.gov For example, MD simulations are used to understand how mutations in ribosomal proteins, such as L22, affect Dalfopristin binding and lead to resistance. nih.gov
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov While not extensively reported specifically for Dalfopristin derivatives, this approach could be used to design new streptogramin A analogues with improved potency or modified properties.
The table below summarizes the key computational approaches being applied to Dalfopristin research.
| Computational Method | Application in Dalfopristin Research | Research Findings/Potential |
| Molecular Docking | Predicting binding modes and affinity to biological targets. | Identified Dalfopristin as a potent inhibitor of CYP3A4 and a candidate for anti-leishmanial drug repurposing. mdpi.comexcli.de |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the Dalfopristin-ribosome complex. | Elucidates the structural basis of antibiotic interaction and mechanisms of resistance due to ribosomal mutations. nih.gov |
| Virtual Screening | Identifying potential new targets or interacting compounds from large databases. | Helps in drug repurposing efforts and discovering novel applications beyond its antibacterial role. nih.govnih.gov |
| Homology Modeling | Creating 3D models of target proteins (e.g., ribosomal proteins from specific bacteria) when experimental structures are unavailable. | Enables structural studies and docking simulations for a wider range of bacterial species. nih.gov |
High-Throughput Screening Approaches for Modulators of Dalfopristin (Mesylate) Activity or Resistance
High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify "hits" that modulate a specific biological process. nih.gov In the context of Dalfopristin, HTS is a crucial tool for discovering molecules that can enhance its efficacy or reverse resistance.
Screening for Antibiotic Adjuvants : A key strategy is to screen for non-antibiotic compounds that, when used in combination with Dalfopristin, restore its activity against resistant strains. acs.org These "antibiotic resistance breakers" can work through various mechanisms, such as inhibiting efflux pumps or blocking resistance-conferring enzymes. acs.orgnih.gov
Identifying Efflux Pump Inhibitors (EPIs) : Active efflux of the drug from the bacterial cell is a common resistance mechanism. acs.orgnih.gov HTS can be employed to screen libraries for compounds that inhibit these pumps, thereby increasing the intracellular concentration of Dalfopristin and restoring its effectiveness. nih.gov
Discovering Synergy : HTS can be designed to identify compounds that act synergistically with Dalfopristin, even against susceptible strains. This could allow for lower effective concentrations, potentially reducing side effects and slowing the development of future resistance.
The following table outlines potential HTS strategies for Dalfopristin.
| HTS Strategy | Objective | Potential Outcome |
| Resistance Reversal Screen | Identify compounds that restore Dalfopristin's activity against known resistant strains (e.g., VRE). | Discovery of adjuvants or "resistance breakers". nih.gov |
| Efflux Pump Inhibition Assay | Screen for molecules that block the activity of specific streptogramin efflux pumps (e.g., Vga, MsrC). | Identification of potent EPIs to be used in combination therapy. acs.orgresearchgate.net |
| Synergy Screen | Test Dalfopristin in combination with thousands of other compounds against a target pathogen. | Finding novel synergistic combinations that enhance antibacterial efficacy. nih.gov |
| Target-Based Screen | Screen for molecules that bind to and modulate the function of resistance enzymes (e.g., acetyltransferases). | Identification of inhibitors for specific resistance-conferring enzymes. researchgate.net |
Integration of Dalfopristin (Mesylate) Research with Synthetic Biology and Genetic Engineering Approaches
Synthetic biology and genetic engineering offer powerful tools to manipulate the biosynthetic pathways of natural products, leading to the creation of novel derivatives and improved production yields. nih.govresearchgate.net As Dalfopristin is a semi-synthetic derivative of Pristinamycin (B1678112) IIA, these approaches are highly relevant. researchgate.netsjtu.edu.cn
Metabolic Engineering of Producer Strains : The natural producer of pristinamycins is the bacterium Streptomyces pristinaespiralis. sjtu.edu.cn Metabolic engineering strategies can be used to optimize this strain for higher yields. This includes overexpressing activator genes, inactivating repressor genes, and amplifying the entire biosynthetic gene cluster. sjtu.edu.cn
Mutasynthesis and Combinatorial Biosynthesis : These techniques involve genetically modifying the producer organism to block the synthesis of the natural precursor and then feeding synthetic analogues ("mutasynthons") to the culture. nih.gov The organism's biosynthetic machinery may incorporate these new building blocks, generating novel Dalfopristin derivatives with potentially improved properties, such as enhanced activity against resistant strains or a broader spectrum. nih.gov
Heterologous Expression : The entire biosynthetic gene cluster for pristinamycin can be transferred into a different, more genetically tractable or faster-growing host organism. nih.gov This can facilitate easier genetic manipulation and potentially lead to more efficient production of the precursor compounds needed for Dalfopristin synthesis.
| Engineering Approach | Description | Goal for Dalfopristin Research |
| Metabolic Engineering | Optimizing the native producer strain (S. pristinaespiralis) by manipulating regulatory genes and precursor supply. sjtu.edu.cn | Increase the yield of pristinamycin precursors, making the semi-synthesis of Dalfopristin more efficient. sjtu.edu.cn |
| Mutasynthesis | Combining genetic manipulation with the feeding of synthetic precursor analogues to the microbial culture. nih.gov | Generate novel Dalfopristin derivatives with altered chemical structures and potentially enhanced biological activities. nih.gov |
| Combinatorial Biosynthesis | Genetically altering the biosynthetic enzymes (e.g., PKS, NRPS) to accept different substrates or perform different chemical reactions. | Create a library of new streptogramin A compounds for screening. |
| Heterologous Expression | Moving the pristinamycin biosynthetic gene cluster into a new host organism. nih.gov | Improve production efficiency and facilitate easier genetic modification of the pathway. nih.gov |
Methodological Innovations in Dalfopristin (Mesylate) Research for Enhanced Mechanistic Understanding
A deep mechanistic understanding is critical for rationally designing next-generation antibiotics and combating resistance. nih.gov Innovative research methods are providing unprecedented insights into how Dalfopristin works and how bacteria evade its action.
High-Resolution Structural Biology : While the binding site of Dalfopristin on the 50S ribosomal subunit is known, advanced techniques like cryo-electron microscopy (cryo-EM) and time-resolved X-ray crystallography can provide even more detailed snapshots of the drug-ribosome complex in different functional states. These methods can reveal the precise molecular interactions that underpin its inhibitory action and how specific mutations confer resistance. researchgate.netresearchgate.net
Advanced Spectroscopy : Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the structure and dynamics of Dalfopristin and its interactions with biological macromolecules in solution, complementing static crystal structures. nih.gov
Integrated Experimental-Computational Approaches : A powerful emerging paradigm involves combining experimental data with computational modeling. For instance, researchers can introduce specific mutations into ribosomal proteins and then use molecular dynamics simulations to understand how these changes affect Dalfopristin binding at an atomic level. nih.gov This synergy provides a much deeper mechanistic insight than either approach could alone.
Quantitative Pharmacodynamics Modeling : Researchers are developing sophisticated mathematical models to better understand phenomena like the postantibiotic effect (PAE), where bacterial growth remains suppressed even after the antibiotic is removed. embopress.orgd-nb.info These models, which incorporate drug efflux and target binding dynamics, provide a mechanistic explanation for these clinically important effects and can help optimize dosing strategies. embopress.orgd-nb.info
| Innovative Method | Contribution to Dalfopristin Research |
| Cryo-Electron Microscopy (Cryo-EM) | Provides high-resolution structures of the ribosome in complex with Dalfopristin without the need for crystallization. |
| Site-Selective Mutagenesis | Creating specific mutations in target proteins (e.g., L4, L22) to probe their role in drug binding and resistance. nih.gov |
| Quantitative Modeling | Using mathematical models combined with quantitative experiments to describe drug-pathogen dynamics. embopress.orgd-nb.info |
| Advanced Mass Spectrometry | Analyzing changes in the bacterial proteome or metabolome in response to Dalfopristin treatment. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
